

Technical Guide: Molar Extinction Coefficient of Cyanine7-Amine

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Compound of Interest

Compound Name: *Cyanine 7-amine chloride hydrochloride*

Cat. No.: *B15577760*

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For researchers, scientists, and drug development professionals, accurate quantification of fluorescently labeled molecules is paramount for the reliability and reproducibility of experimental data. Cyanine7-amine (Cy7-amine) is a near-infrared (NIR) fluorescent dye increasingly utilized for in vivo imaging and other demanding applications requiring low background fluorescence.^{[1][2][3]} A critical parameter for the precise determination of dye concentration and labeling efficiency is its molar extinction coefficient. This guide provides an in-depth overview of the molar extinction coefficient of Cy7-amine, a detailed protocol for its experimental determination, and workflows for its application in bioconjugation.

Quantitative Spectroscopic Data of Cyanine7-Amine

The molar extinction coefficient (ϵ), a measure of how strongly a substance absorbs light at a particular wavelength, is fundamental for applying the Beer-Lambert law to determine the concentration of a substance in solution. The spectroscopic properties of Cy7-amine are summarized below.

| Parameter | Value | Reference |
|----------------------------------------------------------|------------------------------------------|-----------|
| Molar Extinction Coefficient (ϵ) | 199,000 M ⁻¹ cm ⁻¹ | [2][3] |
| Maximum Excitation Wavelength (λ_{abs}) | 750 nm | [2][3] |
| Maximum Emission Wavelength (λ_{em}) | 773 nm | [2][3] |
| Quantum Yield (Φ) | 0.3 | [2][3] |
| CAS Number | 1650635-41-8 (cation) | [1][2][3] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient of Cy7-amine can be experimentally verified using UV-Vis spectrophotometry and the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Materials:

- Cyanine7-amine
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- UV-Vis Spectrophotometer
- Calibrated micropipettes
- Quartz cuvettes (typically 1 cm path length)
- Volumetric flasks

Procedure:

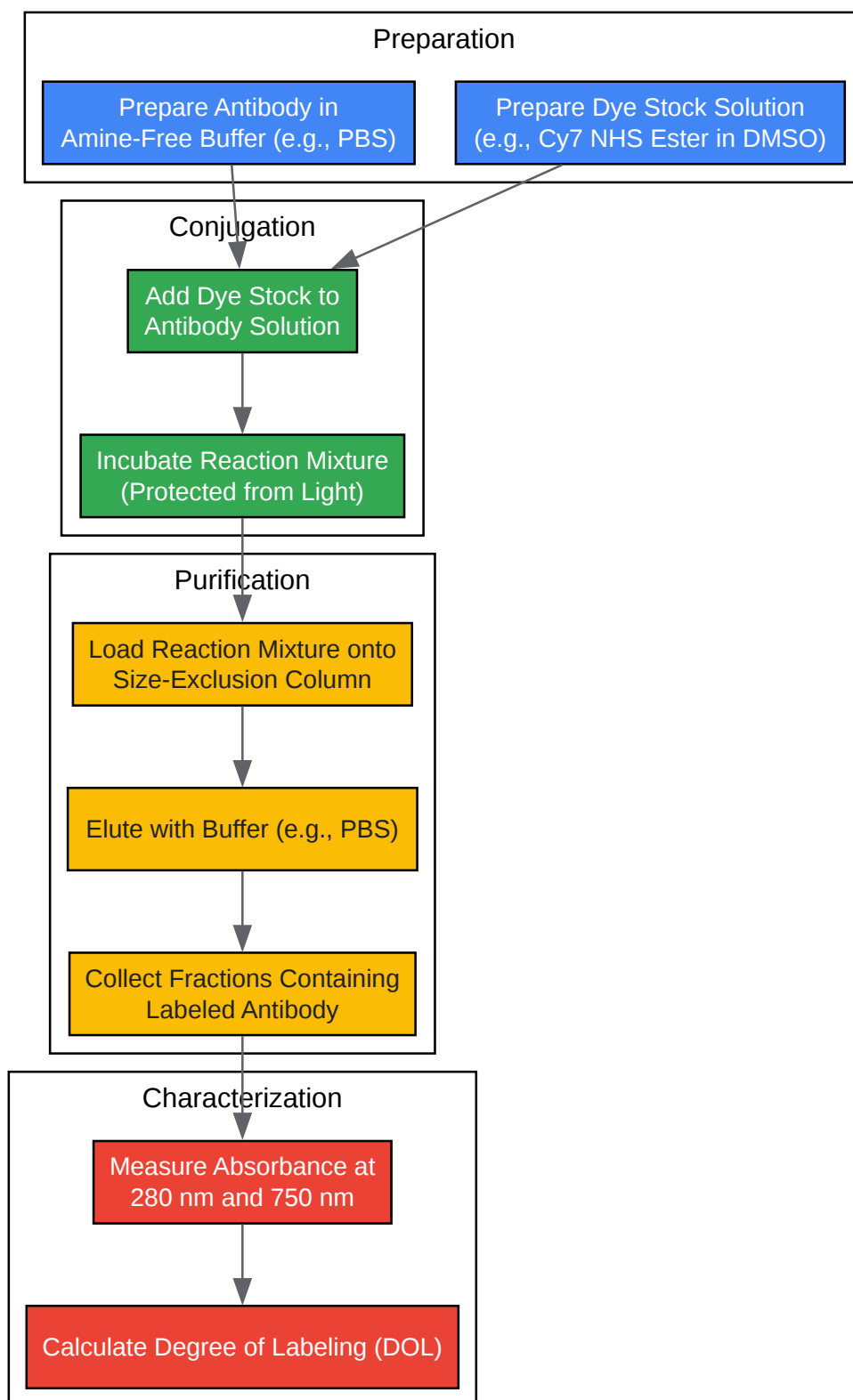
- **Prepare a Stock Solution:** Accurately weigh a small amount of Cy7-amine and dissolve it in a precise volume of DMSO to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by vortexing.
- **Prepare Serial Dilutions:** Perform a series of dilutions of the stock solution in PBS to prepare several working solutions of known concentrations. It is advisable to choose concentrations that will yield absorbance values between 0.1 and 1.0 to ensure linearity.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the wavelength to the maximum absorbance of Cy7-amine (750 nm).
- **Blank Measurement:** Fill a quartz cuvette with the solvent used for dilution (PBS) and place it in the spectrophotometer. Zero the instrument by measuring the absorbance of this "blank" sample.
- **Absorbance Measurement:** Measure the absorbance of each of the prepared Cy7-amine dilutions at 750 nm. Ensure the cuvette is clean and properly aligned for each measurement.
- **Data Analysis:** Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) on the x-axis. The data points should form a straight line that passes through the origin, in accordance with the Beer-Lambert law.
- **Calculate Molar Extinction Coefficient:** Perform a linear regression on the plotted data. The slope of the resulting line will be equal to the molar extinction coefficient (ϵ) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient in $M^{-1}cm^{-1}$.

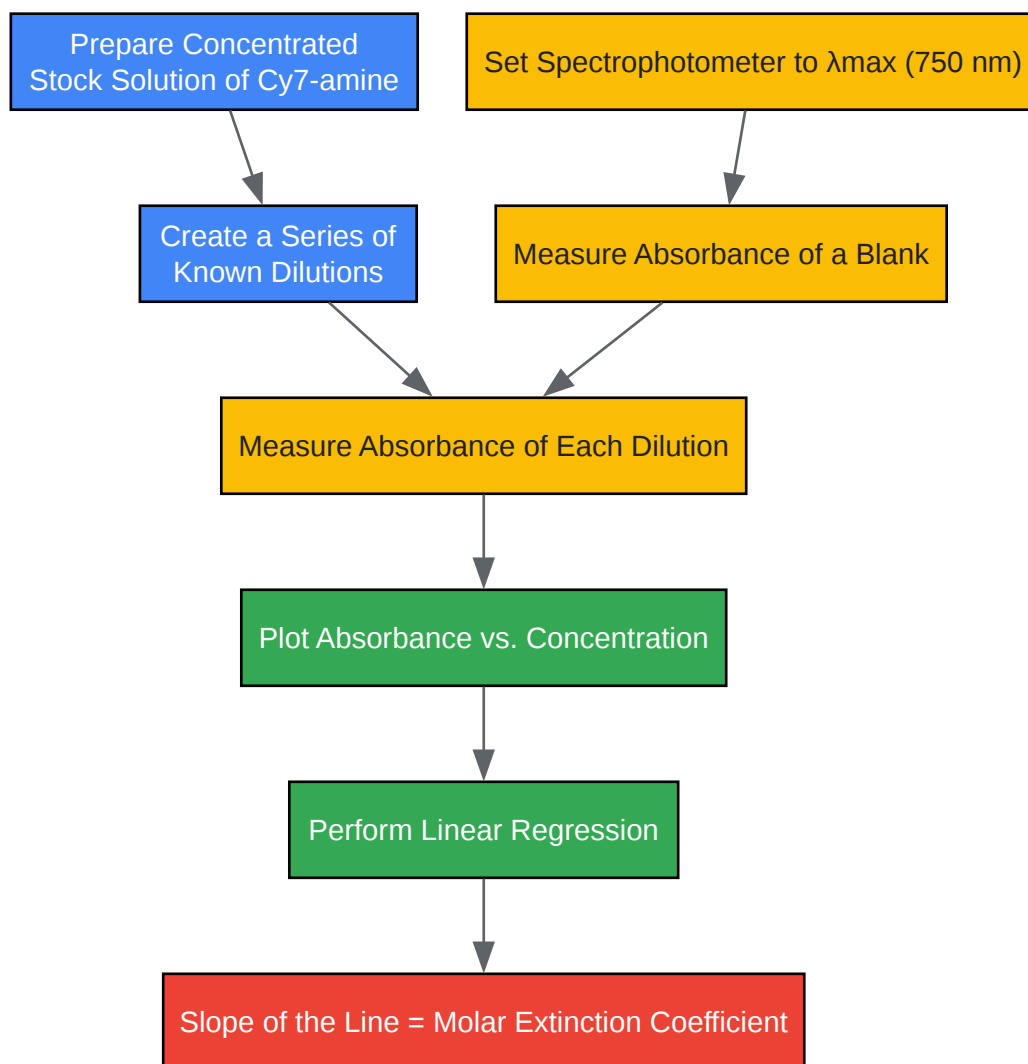
Application in Bioconjugation and Imaging

Cy7-amine contains a primary amine group that can be used to conjugate the dye to molecules containing activated esters (like NHS esters), isothiocyanates, or other amine-reactive functional groups.[4] This makes it a valuable tool for labeling proteins, antibodies, and other biomolecules for in vivo imaging and fluorescence-based assays.[5][6]

Experimental Workflow: Antibody Labeling with Cyanine Dye

The following diagram illustrates a typical workflow for conjugating a cyanine dye to an antibody, a common procedure in drug development and research for creating targeted imaging agents.





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